2-Chloro-5-bromo-6-fluorobenzamide
Overview
Description
2-Chloro-5-bromo-6-fluorobenzamide is an organic compound with the molecular formula C7H4BrClFNO and a molecular weight of 252.47 g/mol It is a halogenated benzamide derivative, characterized by the presence of chlorine, bromine, and fluorine atoms on the benzene ring
Preparation Methods
The synthesis of 2-Chloro-5-bromo-6-fluorobenzamide typically involves multi-step organic reactions. One common method starts with the halogenation of a benzamide precursor. For instance, 2-chlorobenzoic acid can be brominated and fluorinated under controlled conditions to yield the desired product . The reaction conditions often involve the use of bromine and fluorine sources, along with catalysts and solvents to facilitate the halogenation process. Industrial production methods may involve large-scale synthesis using similar reaction pathways, optimized for higher yields and purity.
Chemical Reactions Analysis
2-Chloro-5-bromo-6-fluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, bromine, and fluorine) on the benzene ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents used.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
2-Chloro-5-bromo-6-fluorobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its halogenated structure makes it a valuable building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activities, it is explored as a lead compound in drug discovery and development. Its derivatives may exhibit pharmacological properties useful in treating various diseases.
Mechanism of Action
The mechanism of action of 2-Chloro-5-bromo-6-fluorobenzamide involves its interaction with specific molecular targets. The halogen atoms on the benzene ring can form strong interactions with biological macromolecules, affecting their function. The compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
2-Chloro-5-bromo-6-fluorobenzamide can be compared with other halogenated benzamides, such as:
2-Chloro-6-fluorobenzamide: Similar structure but lacks the bromine atom. It may exhibit different reactivity and biological activities.
5-Bromo-2-chlorobenzamide: Lacks the fluorine atom, which can influence its chemical properties and applications.
6-Fluoro-2-chlorobenzamide: Another similar compound with different halogenation pattern.
The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-bromo-6-chloro-2-fluorobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClFNO/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2H,(H2,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKCUXYYRKFVCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C(=O)N)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.47 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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